4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a difluorophenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Difluorophenyl Group: This step involves the reaction of the thiadiazole intermediate with 2,4-difluoroaniline in the presence of coupling agents.
Bromination: The final step involves the bromination of the benzamide moiety using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and protein binding.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It may modulate signaling pathways by interacting with key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,4-difluorophenyl)benzamide
- N-(5-(2,4-difluorophenyl)-1,3,4-thiadiazol-2-yl)-4-bromobenzamide
Uniqueness
4-bromo-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both a thiadiazole ring and a difluorophenyl group, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
4-bromo-N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF2N4O2S2/c18-10-3-1-9(2-4-10)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-6-5-11(19)7-12(13)20/h1-7H,8H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMQLWIQFQWSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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